2-Chloro-N-methoxy-N-methylnicotinamide
Overview
Description
2-Chloro-N-methoxy-N-methylnicotinamide is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of nicotinamide, featuring a chloro substituent at the 2-position and methoxy and methyl groups attached to the nitrogen atom
Mechanism of Action
Target of Action
2-Chloro-N-methoxy-N-methylnicotinamide is a type of Weinreb amide . It is primarily used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones . These compounds are signaling molecules in the quorum sensing of Pseudomonas aeruginosa .
Mode of Action
The compound interacts with its targets by serving as a starting reagent for the one-pot synthesis of 2-heptyl-3-hydroxyl-4 (1H)-quinolone (PQS) . This interaction results in the production of PQS, a key signaling molecule in the quorum sensing of Pseudomonas aeruginosa .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the quorum sensing of Pseudomonas aeruginosa . The downstream effects of these pathways include the regulation of virulence and biofilm formation in Pseudomonas aeruginosa .
Pharmacokinetics
As a weinreb amide, it is expected to have good stability and reactivity, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the production of PQS and related 2-alkyl-4-quinolones . These compounds play a crucial role in the quorum sensing of Pseudomonas aeruginosa, influencing the bacterium’s virulence and biofilm formation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it is recommended to be stored at 2-8°C
Biochemical Analysis
Biochemical Properties
2-Chloro-N-methoxy-N-methylnicotinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often characterized by binding affinities, which determine the strength and specificity of these interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the context of its application. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular function and behavior. Additionally, it can affect cell signaling by interacting with receptors or signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their activity. It may also interact with DNA or RNA, influencing gene expression and transcriptional regulation. The binding interactions of this compound with biomolecules are crucial for its biochemical effects and therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating biochemical pathways and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of this compound is essential for determining its therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. The interactions of this compound with metabolic enzymes are critical for its role in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution of this compound is important for optimizing its delivery and effectiveness in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloronicotinic acid.
Esterification: The 2-chloronicotinic acid undergoes esterification with methanol to form 2-chloromethyl nicotinate.
Aminolysis: The ester is then subjected to aminolysis with dimethylamine in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves:
Mild Reaction Conditions: The reactions are carried out under mild and controllable conditions to ensure high yield and purity.
Simple Process Equipment: The use of simple process equipment reduces production costs and facilitates easy handling.
Low Waste Generation: The method minimizes waste generation, making it environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives .
Scientific Research Applications
2-Chloro-N-methoxy-N-methylnicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide: This compound has a similar structure but with a bromo substituent at the 6-position.
2-Chloro-N-methoxy-N,5-dimethylnicotinamide: This compound features an additional methyl group at the 5-position.
Uniqueness
2-Chloro-N-methoxy-N-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZJITSOJPZKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437037 | |
Record name | 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488149-34-4 | |
Record name | 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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